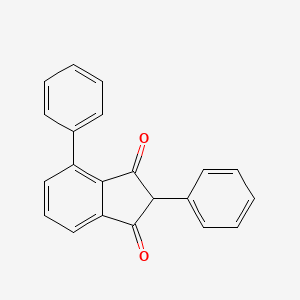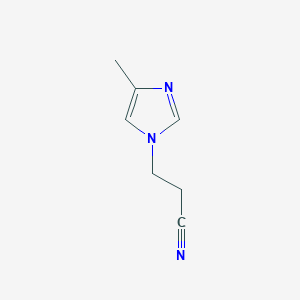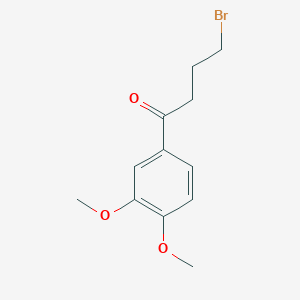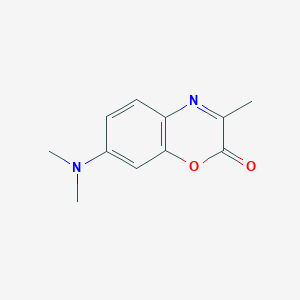
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is known for its unique structural features, which include a benzene ring fused with an oxazine ring. The presence of a dimethylamino group and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one typically involves the cyclization of suitable precursors. One common method is the reaction of 3-nitrochromone with 3-dimethylaminoaniline in the presence of trimethylsilyl chloride, which yields the desired benzoxazine derivative . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects in antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Dimethylamino-4-Hydroxycoumarin: Known for its enhanced fluorescence properties.
7-(Dimethylamino)-2-Fluorenesulfonate: Exhibits solvatochromic behavior and is used as a fluorescent probe.
Methylamino- and Dimethylaminoquinolines: These compounds share similar structural features and are studied for their medicinal properties.
Uniqueness
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its significance.
Eigenschaften
CAS-Nummer |
92510-33-3 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
7-(dimethylamino)-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(14)15-10-6-8(13(2)3)4-5-9(10)12-7/h4-6H,1-3H3 |
InChI-Schlüssel |
KRDGYMIUDLVFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)N(C)C)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
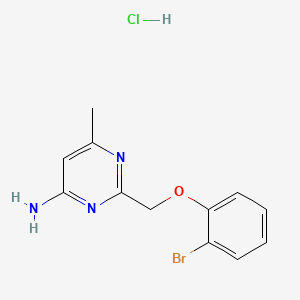


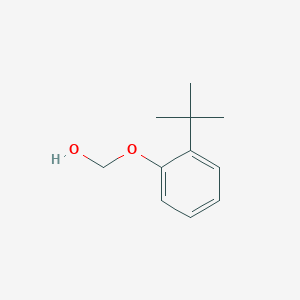
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)


![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
